A Technical Guide to Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine: Properties, Applications, and Protocols for Advanced Peptide Synthesis
A Technical Guide to Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine: Properties, Applications, and Protocols for Advanced Peptide Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the use of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine. We will delve into its core physicochemical properties, the strategic rationale behind its design, its applications in synthetic chemistry, and validated protocols for its successful implementation.
Introduction: The Need for Functionalized Amino Acids in Modern Drug Discovery
The landscape of peptide-based therapeutics is increasingly reliant on the incorporation of non-canonical or unnatural amino acids (UAA). These specialized building blocks introduce novel functionalities, conformational constraints, and metabolic stability, overcoming the limitations of native peptide structures. Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a premier example of such a UAA, engineered for versatility and control in complex synthetic projects.
At its core, this molecule is a derivative of L-phenylalanine, modified at the para position of the phenyl ring with a flexible 2-(Boc-amino)ethoxy linker. This design is not arbitrary; it provides a strategic anchor point for further chemical modification, such as bioconjugation or the attachment of reporter molecules. The true elegance of this compound, however, lies in its dual-protection scheme, which is fundamental to its utility in Solid-Phase Peptide Synthesis (SPPS).
Part 1: Core Physicochemical Properties
A precise understanding of the molecular characteristics of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is the foundation for its effective use. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₄N₂O₇ | [1][2][3] |
| Average Molecular Weight | 546.62 g/mol | [2][3] |
| Monoisotopic Mass | 546.23660143 Da | [1] |
| CAS Number | 1013883-02-7 | [2][3][4][5] |
| Appearance | White powder | [3] |
| Purity | Typically ≥97% (HPLC) | [3] |
| Storage Conditions | Store at ≤ -4 °C | [3] |
The molecule's structure is comprised of three key functional domains: the L-phenylalanine backbone, a base-labile Fmoc protecting group on the α-amine, and an acid-labile Boc group protecting the terminal amine of the ethoxy side chain.[6]
Caption: Hierarchical structure of the title compound.
Part 2: The Principle of Orthogonal Protection in SPPS
The primary utility of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine stems from its orthogonal protection strategy.[6] In peptide synthesis, "orthogonal" means that two or more protecting groups can be removed independently of one another, under different chemical conditions. This allows for precise, stepwise control over the synthesis and modification of the peptide.
Expertise in Practice: The choice of Fmoc and Boc groups is a cornerstone of modern SPPS.[6] The Fmoc group is notoriously labile to basic conditions, while the Boc group is stable to base but readily cleaved by acid. This differential stability is the key to its function.
-
Fmoc Group (9-fluorenylmethyloxycarbonyl): Protects the main-chain α-amino group. During SPPS, this group is removed at the start of each coupling cycle to allow the formation of a new peptide bond.
-
Deprotection Chemistry: Cleaved using a mild organic base, typically a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[6] This reaction is fast and efficient, leaving acid-sensitive groups (like Boc) intact.
-
-
Boc Group (tert-butoxycarbonyl): Protects the side-chain terminal amino group. This group remains on the amino acid throughout the entire peptide assembly process.
-
Deprotection Chemistry: Cleaved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[6] This step is typically performed after the full peptide sequence is assembled, either to deprotect the side chain for further modification while the peptide is still on resin, or during the final cleavage of the peptide from the solid support.
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This orthogonal scheme allows a chemist to build a full-length peptide using Fmoc chemistry and then, if desired, selectively deprotect the Boc-protected side chain to attach another molecule—a fluorophore, a PEG linker, or another peptide—at that specific site.
Caption: Orthogonal deprotection workflow in SPPS.
Part 3: Key Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in several advanced research areas:
-
Peptide Synthesis: It serves as a fundamental building block for creating complex peptides where a specific site of conjugation is required.[3]
-
Drug Design and Targeted Therapeutics: The side-chain amine, once deprotected, is a perfect handle for attaching cytotoxic drugs, creating potent antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). This is crucial in fields like oncology.[3]
-
Bioconjugation: The compound facilitates the stable attachment of biomolecules, such as PEG linkers (to improve solubility and half-life) or imaging agents for diagnostic purposes.[3]
-
Protein Engineering: It can be incorporated into proteins to study structure-function relationships or to introduce novel binding sites.[3] The ethoxy linker itself can enhance the solubility of the resulting peptide.[7]
Part 4: Experimental Protocols
The following protocols are standardized methodologies for the use of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine in an automated peptide synthesizer.
Protocol 1: Incorporation into a Peptide Sequence via Fmoc-SPPS
Objective: To couple Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine to a growing peptide chain on a solid support resin.
Materials:
-
Rink Amide resin (or similar, depending on desired C-terminus)
-
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine (3 eq.)
-
HATU (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the N-terminal of the resin-bound peptide.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine and HATU in DMF. Add DIPEA and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (beads remain yellow) confirms a successful coupling. If positive (blue beads), repeat steps 5-6.
Caption: Workflow for coupling the amino acid in SPPS.
Protocol 2: Selective Side-Chain Boc Deprotection
Objective: To remove the Boc group from the side chain while the peptide remains attached to the resin and the Fmoc groups of other amino acids (if any) remain intact.
Materials:
-
Peptide-on-resin containing the Boc-protected side chain
-
Dichloromethane (DCM)
-
1-3% (v/v) TFA in DCM
Methodology:
-
Resin Preparation: Swell the resin in DCM for 30 minutes.
-
Acidolytic Cleavage: Treat the resin with a freshly prepared solution of 1-3% TFA in DCM. Perform the treatment in short, repeated cycles (e.g., 10 x 2 minutes) to minimize potential side reactions.
-
Washing: After the final treatment, wash the resin thoroughly with DCM (5-7 times) to remove TFA.
-
Neutralization: Wash the resin with a 10% DIPEA solution in DMF to neutralize any residual acid.
-
Final Wash: Wash the resin again with DCM and DMF to prepare for the subsequent on-resin conjugation step. The side-chain amine is now free and ready for modification.
Trustworthiness through Validation: The success of this selective deprotection is contingent on the use of a very dilute TFA solution. Higher concentrations risk premature cleavage of the peptide from acid-sensitive resins. Always validate this step on a small scale before proceeding with valuable material.
Conclusion
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is more than a mere building block; it is an enabling tool for sophisticated chemical design. Its well-defined physicochemical properties and, most importantly, its engineered orthogonal protection scheme provide chemists with the control and flexibility required to synthesize highly functionalized peptides for next-generation therapeutics and advanced biological research. Understanding the principles behind its design and the validated protocols for its use is key to unlocking its full potential.
References
-
National Center for Biotechnology Information. (n.d.). Fmoc-4-(2-(boc-amino)ethoxy)-L-phenylalanine. PubChem. Retrieved from [Link]
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- 2. Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine 95% | CAS: 1013883-02-7 | AChemBlock [achemblock.com]
- 3. chemimpex.com [chemimpex.com]
- 4. FMOC-4-[2-(BOC-AMINO)ETHOXY]-L-PHENYLALANINE | 1013883-02-7 [chemicalbook.com]
- 5. cphi-online.com [cphi-online.com]
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